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molecular formula C13H16N2S B8365951 N-(thiazol-4-yl)methyl-2-ethyl-6-methylaniline

N-(thiazol-4-yl)methyl-2-ethyl-6-methylaniline

Cat. No. B8365951
M. Wt: 232.35 g/mol
InChI Key: NPWGOVCYJWQGBG-UHFFFAOYSA-N
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Patent
US04221584

Procedure details

In 200 ml dry dimethylformamide was added 10.2 g 4-chloromethylthiazole, 10.26 g 2-ethyl-6-methylaniline and 10.54 g of potassium carbonate. The mixture was stirred at 100° C. for 3 days and filtered. The filtrate was stripped, dissolved in methylene chloride, washed with water, dried and stripped again. The crude product was chromatographed with methylene chloride through a 200-g silica-gel column to give 7 g of product.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10.26 g
Type
reactant
Reaction Step One
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[CH:5][S:6][CH:7]=1.[CH2:8]([C:10]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:11]=1[NH2:12])[CH3:9].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[S:6]1[CH:7]=[C:3]([CH2:2][NH:12][C:11]2[C:13]([CH3:17])=[CH:14][CH:15]=[CH:16][C:10]=2[CH2:8][CH3:9])[N:4]=[CH:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
ClCC=1N=CSC1
Name
Quantity
10.26 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)C
Name
Quantity
10.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed with methylene chloride through a 200-g silica-gel column

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
S1C=NC(=C1)CNC1=C(C=CC=C1C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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